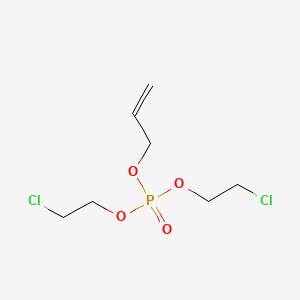
1,3-Difluoro-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-9h-fluoren-9-one is a fluorinated derivative of fluorenone, a polycyclic aromatic ketone. This compound is characterized by the presence of two fluorine atoms at the 1 and 3 positions of the fluorenone structure.
Méthodes De Préparation
The synthesis of 1,3-Difluoro-9h-fluoren-9-one typically involves the introduction of fluorine atoms into the fluorenone structure. One practical synthetic route involves the use of fluorinated starting materials, such as 1,3-difluorobenzene, which undergoes a series of reactions to form the desired product. The reaction conditions often include the use of strong bases and fluorinating agents under controlled temperatures .
Industrial production methods for fluorinated fluorenones may involve large-scale reactions using palladium-catalyzed carbonylation processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .
Analyse Des Réactions Chimiques
1,3-Difluoro-9h-fluoren-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives with additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in fluorenol derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,3-Difluoro-9h-fluoren-9-one has several scientific research applications:
Mécanisme D'action
The mechanism by which 1,3-Difluoro-9h-fluoren-9-one exerts its effects is primarily related to its ability to interact with various molecular targets. The presence of fluorine atoms can influence the compound’s electronic distribution, enhancing its reactivity and binding affinity to specific targets. In biological systems, fluorinated compounds often interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
1,3-Difluoro-9h-fluoren-9-one can be compared with other similar compounds, such as:
9H-Fluoren-9-one: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atoms.
1,8-Difluoro-9h-fluoren-9-one: Another fluorinated derivative with fluorine atoms at different positions, leading to variations in chemical reactivity and applications.
3,6-Difluoro-9h-fluoren-9-one: A compound with fluorine atoms at the 3 and 6 positions, which may exhibit different electronic and steric effects compared to this compound.
Propriétés
Numéro CAS |
2969-76-8 |
|---|---|
Formule moléculaire |
C13H6F2O |
Poids moléculaire |
216.18 g/mol |
Nom IUPAC |
1,3-difluorofluoren-9-one |
InChI |
InChI=1S/C13H6F2O/c14-7-5-10-8-3-1-2-4-9(8)13(16)12(10)11(15)6-7/h1-6H |
Clé InChI |
BOAMBUPWQQOLFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)

![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)

![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)

![4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione](/img/structure/B13998669.png)


![2-Nitrobicyclo[2.2.2]octane](/img/structure/B13998680.png)




